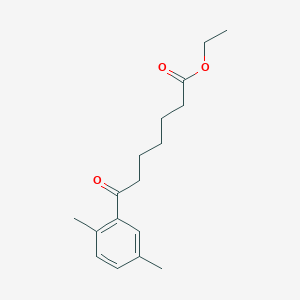

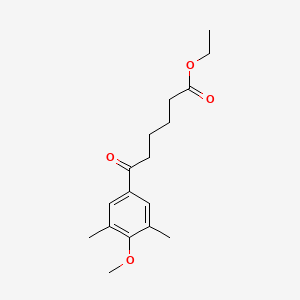

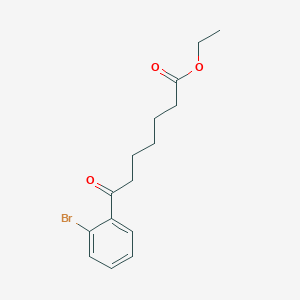

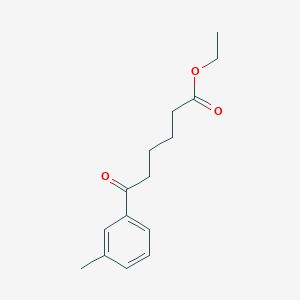

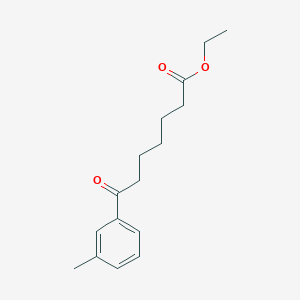

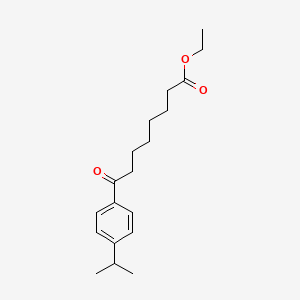

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, commonly known as ETH-8-OCT, is a synthetic ester that is used as an intermediate in the synthesis of various compounds and pharmaceuticals. ETH-8-OCT is a versatile and cost-effective reagent that has been used in a variety of laboratory experiments to synthesize a wide range of compounds. Its unique structure allows it to act as a catalyst in chemical reactions, making it an invaluable tool for scientists and chemists.

Applications De Recherche Scientifique

Chemoenzymatic Synthesis

Ethyl 2-hydroxy-3-oxooctanoate, closely related to Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, has been used in chemoenzymatic synthesis. This synthesis involves the reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast, leading to the production of highly selective diastereoisomers and enantiomers, which are important in chemical synthesis (Fadnavis et al., 1999).

Asymmetric Synthesis

Another study showcases the use of ethyl 3-chloro-2-oxooctanoate, again a compound structurally similar to Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, in the asymmetric synthesis of complex organic compounds. This synthesis involves a series of reactions, including reduction, dehydrochlorination, and oxidation, to produce specific chiral intermediates (Tsuboi et al., 1987).

Conformational Studies

Research on 8-alkyl derivatives of certain cyclic compounds, which bear a resemblance to Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, has contributed to understanding the conformational equilibria in chemical structures. Such studies are vital for predicting the behavior of similar compounds in various chemical environments (Kamada & Yamamoto, 1979).

Voltammetric Determination

Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), structurally related to Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, has been analyzed using adsorptive stripping voltammetry. This method highlights the potential for using voltammetric techniques in the analysis and quantification of complex organic compounds in various matrices, like serum (Stępniowska et al., 2017).

Synthesis of Whisky Lactone

The synthesis of whisky lactone from 3-methyl-4-oxooctanoic acid, a compound that shares a core structural motif with Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, involves a series of chemical reactions. This process demonstrates the versatility of such compounds in synthesizing flavor and fragrance chemicals (Zhang Junsong, 2012).

Carboxyl-Protecting Group in Peptide Chemistry

The use of certain ethyl group derivatives in peptide chemistry, particularly as carboxyl-protecting groups, has been explored. These methods are crucial in the synthesis and stabilization of peptides, an essential area in biochemical research (Chantreux et al., 1984).

Propriétés

IUPAC Name |

ethyl 8-oxo-8-(4-propan-2-ylphenyl)octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-4-22-19(21)10-8-6-5-7-9-18(20)17-13-11-16(12-14-17)15(2)3/h11-15H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVLJGKCWPEOMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645763 |

Source

|

| Record name | Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate | |

CAS RN |

898778-41-1 |

Source

|

| Record name | Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.